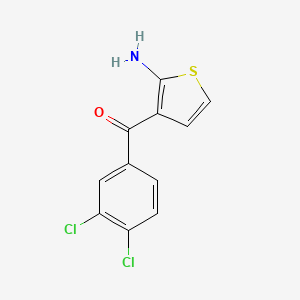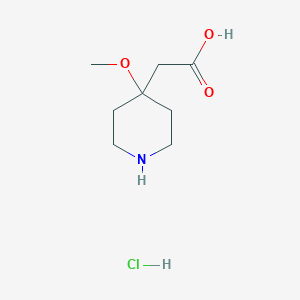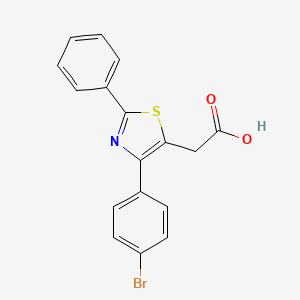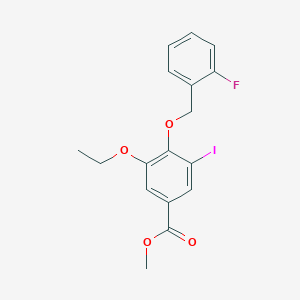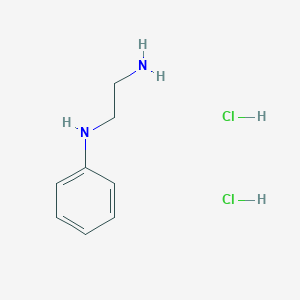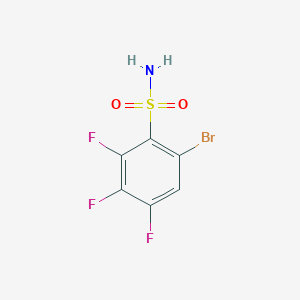
6-Bromo-2,3,4-trifluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3,4-trifluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4-trifluorobenzenesulfonamide typically involves the sulfonation of 6-Bromo-2,3,4-trifluorobenzene. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled. The product is then purified through crystallization or distillation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
6-Bromo-2,3,4-trifluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Bromo-2,3,4-trifluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use it to study enzyme inhibition and protein interactions, providing insights into biological processes and potential therapeutic targets.
作用機序
The mechanism of action of 6-Bromo-2,3,4-trifluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The presence of bromine and fluorine atoms enhances the compound’s binding affinity and specificity, making it a potent inhibitor in various biological pathways.
類似化合物との比較
Similar Compounds
- 3,4-Difluorobenzenesulfonamide
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Uniqueness
6-Bromo-2,3,4-trifluorobenzenesulfonamide is unique due to the combination of bromine and multiple fluorine atoms, which significantly enhances its reactivity and potential applications. Compared to similar compounds, it offers a distinct balance of chemical stability and reactivity, making it valuable in both research and industrial applications.
特性
分子式 |
C6H3BrF3NO2S |
|---|---|
分子量 |
290.06 g/mol |
IUPAC名 |
6-bromo-2,3,4-trifluorobenzenesulfonamide |
InChI |
InChI=1S/C6H3BrF3NO2S/c7-2-1-3(8)4(9)5(10)6(2)14(11,12)13/h1H,(H2,11,12,13) |
InChIキー |
ANNJYFGTYFKCML-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)S(=O)(=O)N)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-1,5-dioxaspiro[2.3]hexane](/img/structure/B15228557.png)
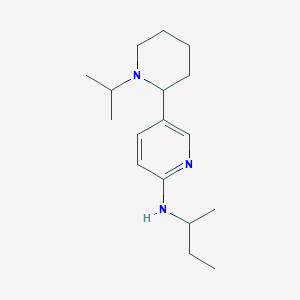

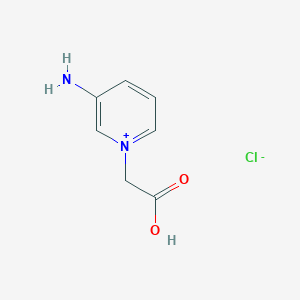
![4-Chloro-1-iodoimidazo[1,2-a]quinoxaline](/img/structure/B15228600.png)
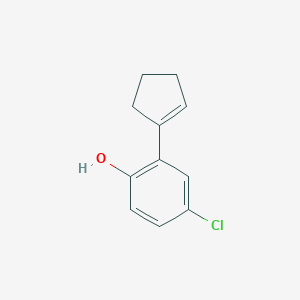
![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228610.png)
![tert-Butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B15228613.png)
